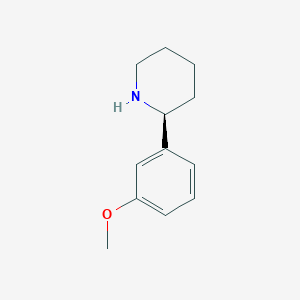

(S)-2-(3-methoxyphenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceuticals. mdpi.com This scaffold is prevalent in numerous natural alkaloids and synthetic drugs, demonstrating a wide array of biological activities. bldpharm.com Its structural properties, including its ability to adopt a stable chair conformation, allow for precise three-dimensional arrangements of substituents, which is crucial for effective interaction with biological targets. The piperidine moiety is known to influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules by enhancing membrane permeability, improving metabolic stability, and facilitating strong receptor binding. uni.lu Consequently, piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. bldpharm.com The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant objective in modern organic chemistry. mdpi.com

Overview of Chiral Piperidine Derivatives in Contemporary Organic and Medicinal Chemistry

The introduction of chirality into a piperidine scaffold dramatically expands its potential in drug discovery. Chiral molecules can interact stereoselectively with biological macromolecules like proteins and enzymes, often leading to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause unwanted side effects. The study of the stereochemistry of piperidine scaffolds has therefore become a critical aspect of medicinal chemistry. The development of enantioselective synthesis methods, such as those involving catalytic asymmetric hydrogenation or the use of chiral auxiliaries, is essential for accessing optically pure piperidine derivatives. mdpi.comacs.org These chiral building blocks are instrumental in modulating physicochemical properties, enhancing biological activity and selectivity, and optimizing pharmacokinetic profiles of drug candidates.

Specific Research Focus on the (S)-2-(3-methoxyphenyl)piperidine Motif

This compound represents a specific chiral molecule within the broader class of 2-arylpiperidines. This class of compounds is of significant interest due to the presence of an aryl group directly attached to a stereocenter adjacent to the nitrogen atom, a structural motif found in various biologically active compounds. The methoxy (B1213986) group on the phenyl ring can also play a crucial role in molecular interactions, potentially acting as a hydrogen bond acceptor and influencing the electronic properties of the aromatic system.

While extensive research has been conducted on the synthesis and application of piperidine derivatives generally, detailed, peer-reviewed studies focusing specifically on this compound are not widely available in the public domain. Much of the available information on this specific compound comes from chemical supplier catalogs, which provide basic physical and chemical data. Therefore, this article will discuss the compound in the context of the general properties and synthetic methodologies established for the class of chiral 2-arylpiperidines, for which a broader body of research exists.

Physicochemical Properties

Detailed experimental data for this compound are not extensively published. However, predictive models and data from chemical suppliers provide some insight into its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 920588-03-0 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C12H17NO | chemicalbook.comuni.lu |

| Molecular Weight | 191.27 g/mol | chemicalbook.comuni.lu |

| Boiling Point (Predicted) | 298.1 ± 33.0 °C | chemicalbook.com |

| Density (Predicted) | 1.003 ± 0.06 g/cm³ | chemicalbook.com |

This table is based on predicted data and information from chemical suppliers and may not reflect experimentally verified values.

Synthesis of Chiral 2-Arylpiperidines

Specific synthetic procedures for this compound are not detailed in readily available scientific literature. However, the synthesis of chiral 2-arylpiperidines can be achieved through several established enantioselective methods. These approaches are crucial for obtaining the desired stereoisomer in high purity.

Table 2: General Methodologies for the Synthesis of Chiral 2-Arylpiperidines

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | The hydrogenation of a corresponding substituted pyridine (B92270) or dihydropyridine (B1217469) precursor using a chiral catalyst (e.g., Iridium, Rhodium, or Ruthenium-based complexes) to induce stereoselectivity. mdpi.comacs.org | Can be highly efficient and atom-economical. The choice of chiral ligand is critical for high enantiomeric excess. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, such as alkylation or reduction, and is subsequently removed. | A well-established and reliable method, though it often requires additional synthetic steps for attachment and removal of the auxiliary. |

| Kinetic Resolution | A racemic mixture of 2-arylpiperidines is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. | Can be effective for separating enantiomers when asymmetric synthesis is not feasible. Yields of the desired enantiomer are inherently limited to 50%. |

| Enzymatic Resolution | Utilizes enzymes (e.g., lipases) to selectively acylate or hydrolyze one enantiomer in a racemic mixture, enabling separation. | Offers high selectivity under mild reaction conditions. |

These general strategies would be applicable for the targeted synthesis of this compound, likely starting from 2-(3-methoxyphenyl)pyridine (B2638018) or a related precursor.

Research Applications

While direct research applications of this compound are not prominently documented, the broader class of 2-arylpiperidine derivatives has been investigated for a variety of roles in medicinal chemistry. These compounds are recognized as important pharmacophores and are often used as key intermediates in the synthesis of more complex molecules with potential therapeutic value, particularly in the area of neuroscience. The structural motif is present in compounds designed to interact with central nervous system targets. Given this context, it is plausible that this compound could serve as a valuable building block in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(2S)-2-(3-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m0/s1 |

InChI Key |

ZGWPCADYBFMCJT-LBPRGKRZSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CCCCN2 |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCCN2 |

Origin of Product |

United States |

Medicinal Chemistry and Pharmacological Applications of S 2 3 Methoxyphenyl Piperidine Derivatives

The Piperidine (B6355638) Scaffold as a Privileged Structure in Drug Design

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is widely regarded as a "privileged structure" in drug design. nih.gov This designation stems from its frequent appearance in the core structures of numerous approved drugs and biologically active compounds. thieme-connect.comthieme-connect.com More than 70 FDA-approved drugs contain the piperidine ring, highlighting its significance in the pharmaceutical industry. nih.govenamine.net

The utility of the piperidine scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties: The piperidine ring possesses both hydrophilic (due to the nitrogen atom) and lipophilic (due to the hydrocarbon backbone) characteristics. thieme-connect.com This dual nature allows for fine-tuning of a drug candidate's solubility, lipophilicity (logP/logD), and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. thieme-connect.comresearchgate.net

Enhancement of Biological Activity and Selectivity: The introduction of a piperidine scaffold, particularly a chiral one, can significantly enhance a molecule's binding affinity and selectivity for its biological target. thieme-connect.comresearchgate.net The defined three-dimensional arrangement of substituents on the rigid ring structure allows for precise orientation within a receptor's binding pocket, optimizing key interactions. researchgate.net

Improved Pharmacokinetic Properties: Piperidine-based analogues can favorably alter a molecule's pharmacokinetic properties, such as metabolic stability. enamine.net The saturated nature of the ring can make it less susceptible to certain metabolic pathways compared to aromatic systems.

Versatile Synthetic Handle: The piperidine ring provides a versatile template for synthetic modification, allowing chemists to explore a wide chemical space by introducing various substituents at different positions. nih.gov

The chiral nature of many piperidine-containing drugs, such as (S)-2-(3-methoxyphenyl)piperidine, adds another layer of complexity and opportunity. The specific stereochemistry is often crucial for biological activity, as different enantiomers can exhibit vastly different potencies and selectivities. thieme-connect.comthieme-connect.com

Computational Approaches for Target Identification and Ligand Design

In modern drug discovery, computational methods are indispensable for accelerating the identification of promising drug candidates and understanding their mechanisms of action. researchgate.net These in silico techniques are particularly valuable for exploring the potential of privileged scaffolds like piperidine. clinmedkaz.orgclinmedkaz.org

Preliminary studies to predict the activity of new compounds are essential to direct further preclinical research. clinmedkaz.orgclinmedkaz.org One such in silico method is the Prediction of Activity Spectra for Substances (PASS) online tool. clinmedkaz.orgclinmedkaz.org This software analyzes the structure of a given compound and predicts its likely biological activities based on a vast database of known structure-activity relationships.

For novel piperidine derivatives, PASS can generate a spectrum of potential pharmacological effects, including interactions with various enzymes, receptors, and ion channels. clinmedkaz.org This allows researchers to prioritize compounds for specific therapeutic areas, such as oncology, central nervous system disorders, or infectious diseases, before committing to costly and time-consuming laboratory synthesis and testing. researchgate.netclinmedkaz.org For instance, a PASS analysis might predict that a novel piperidine derivative has a high probability of acting as an anti-parkinsonian agent or a neurotransmitter uptake inhibitor, guiding subsequent experimental validation. clinmedkaz.org

Table 1: Example of Predicted Biological Activities for Piperidine Derivatives using In Silico Tools

| Predicted Activity Class | Potential Application | Reference |

| Enzyme Inhibition | Anti-Alzheimer's, Anticancer | clinmedkaz.org |

| GPCR Ligand | Neurological Disorders | windows.net |

| Ion Channel Blocker | Antiarrhythmic, Local Anesthetic | clinmedkaz.org |

| Kinase Inhibitor | Anticancer | windows.net |

This table is illustrative and based on general findings for piperidine derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netrsc.org This method is crucial for understanding how piperidine derivatives interact with their biological targets at a molecular level.

In the context of this compound derivatives, docking studies can:

Identify Key Binding Interactions: Simulations can reveal specific hydrogen bonds, hydrophobic interactions, or π-π stacking between the ligand and amino acid residues in the receptor's active site. acs.org For example, a docking study of a piperidine derivative in the active site of a protein kinase could show the piperidine ring fitting into a specific cavity, which is essential for potency. researchgate.net

Explain Structure-Activity Relationships (SAR): By comparing the docking poses of a series of derivatives with their experimentally determined activities, researchers can rationalize why certain modifications lead to increased or decreased potency.

Guide Lead Optimization: The insights gained from docking can guide the design of new analogues with improved binding affinity and selectivity. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. researchgate.netrsc.org MD simulations provide a more dynamic picture, showing how the ligand and protein move and adapt to each other, confirming the stability of the interactions predicted by docking. researchgate.netnih.gov

Mechanisms of Molecular Interaction at Biological Targets

Derivatives of this compound have been investigated for their activity at several important biological targets, primarily enzymes and G-protein coupled receptors.

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Several potent AChE inhibitors incorporate a piperidine ring in their structure, a prominent example being donepezil. nih.gov The piperidine moiety in these inhibitors often plays a crucial role by interacting with the peripheral anionic site (PAS) or the catalytic active site (CAS) of the enzyme. For derivatives of this compound, the benzamide (B126) group can mimic the aromatic character of the indanone ring in donepezil, while the piperidine ring itself can establish critical interactions within the enzyme's binding gorge. nih.gov In silico and in vitro studies have shown that novel N-substituted piperidine derivatives can exhibit significant AChE inhibitory activity, making them promising candidates for further development as anti-Alzheimer's agents. nih.govnih.gov

Table 2: Research Findings on Piperidine Derivatives as Enzyme Inhibitors

| Target Enzyme | Compound Class | Key Finding | Reference |

| Acetylcholinesterase (AChE) | N-substituted benzamide piperidines | Inhibition of AChE, potential for anti-Alzheimer's therapy. | nih.gov |

| Acetylcholinesterase (AChE) | 5H-thiazolo[3,2-a]pyrimidine derivatives | Novel scaffolds identified through docking showed considerable inhibitory effects. | umich.edu |

G-protein coupled receptors are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. Piperidine-containing compounds have been developed as potent and selective modulators of various GPCRs.

GPR119 Agonism: G-protein coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal L-cells and is considered a promising target for the treatment of type 2 diabetes and obesity. google.comnih.gov Activation (agonism) of GPR119 stimulates the release of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.net Numerous potent GPR119 agonists have been developed that feature a piperidine ring. In many of these structures, the piperidine acts as a central scaffold, connecting different pharmacophoric elements necessary for potent agonist activity. nih.gov For example, a series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were identified as potent and orally bioavailable GPR119 agonists. nih.gov Structural studies of GPR119 in complex with agonists reveal that the piperidine moiety can occupy a specific pocket within the receptor, contributing to high-affinity binding and receptor activation. nih.gov

Muscarinic M1 Antagonism: Muscarinic acetylcholine receptors (mAChRs) are another class of GPCRs with five subtypes (M1-M5). The M1 receptor is of particular interest for its role in cognitive function, and M1-selective antagonists are being investigated for various neurological conditions. nih.govnih.gov The piperidine or related piperazine (B1678402) ring is a common feature in many muscarinic receptor ligands. nih.gov For instance, functionalized congeners of the M1-selective antagonist telenzepine, which incorporate a piperazine ring (a close structural relative of piperidine), have been shown to bind to the M1 receptor with high affinity. nih.gov Structural studies of the M1 receptor complexed with antagonists reveal that these cyclic amine scaffolds can position other functional groups of the ligand to interact with key residues in the orthosteric binding pocket, thereby blocking the binding of the endogenous ligand acetylcholine. nih.gov

Ligand Binding to Dopaminergic Receptors (D2, D3, D4 Subtypes)

Derivatives of the (methoxyphenyl)piperidine and related (methoxyphenyl)piperazine scaffolds have been extensively investigated as ligands for D2-like dopamine (B1211576) receptors (D2, D3, and D4). Subtype selectivity is a critical goal in the design of these ligands, as each subtype is associated with different physiological functions and therapeutic outcomes.

The binding affinity and selectivity of these compounds are governed by subtle differences in the amino acid residues within the binding pockets of the D2, D3, and D4 receptors. While the primary binding site (orthosteric site) for dopamine is highly conserved across these subtypes, the secondary binding pockets (SBPs) show greater divergence. nih.gov Ligands that can extend into these SBPs can achieve high levels of subtype selectivity. For instance, studies on phenylpiperazine analogues have revealed that specific, non-conserved amino acids at positions like 2.61, 2.64, 3.28, and 3.29, as well as residues in the extracellular loop 2, are directly involved in conferring D2/D3 subtype selectivity. nih.gov

Research into various substituted piperidine and piperazine derivatives has yielded compounds with high affinity and marked selectivity for different dopamine receptor subtypes. For example, the substitution of a piperazine with an appropriately substituted piperidine has been shown to enhance D3 selectivity over D2. researchgate.net Furthermore, modification of the piperidine ring itself, such as the introduction of fluorine atoms, has led to the development of highly potent and selective D4 receptor antagonists. One such compound from a 4,4-difluoro-3-(phenoxymethyl)piperidine series displayed exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and remarkable selectivity (>2000-fold) over D1, D2, D3, and D5 receptors. chemrxiv.org

The table below presents binding affinity data for representative piperidine and piperazine derivatives at dopamine D2, D3, and D4 receptors, illustrating the impact of structural modifications on selectivity.

| Compound | Scaffold | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D3 vs D2 Selectivity | Reference |

| Compound 6a | 4-thiazolylphenyl-N-phenylpiperazine | 710 | 1.4 | - | ~507-fold | nih.gov |

| Compound 7a | 4-thiazolyl-N-phenylpiperazine | 126 | 2.5 | - | ~50-fold | nih.gov |

| Compound 14a | 4,4-difluoro-3-(phenoxymethyl)piperidine | >2000x selectivity | >2000x selectivity | 0.3 | High D4 Selectivity | chemrxiv.org |

| FAUC 359 | Phenylpiperazine | 27.8 | 2.6 | 3074 | 10.7-fold | researchgate.net |

Interaction with Sigma-1 and Histamine (B1213489) H3 Receptors

A significant area of research has focused on developing dual-acting ligands that target both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). The H3R, a G protein-coupled receptor highly expressed in the CNS, modulates the release of various neurotransmitters, while the σ1R is a unique ligand-regulated chaperone protein involved in processes like learning, memory, and pain. nih.govnih.gov The simultaneous modulation of these two targets is a promising strategy for treating complex disorders like neuropathic pain.

In the development of these dual-target ligands, the piperidine moiety has been identified as a crucial structural element for achieving high affinity at the σ1R, while maintaining potent H3R antagonism. polimi.it Comparative studies between closely related compounds have shown that piperidine derivatives exhibit significantly higher σ1R affinity than their piperazine analogues. nih.govnih.gov For example, the piperidine derivative KSK68 shows high affinity for both H3R and σ1R, whereas its piperazine counterpart, KSK67, is highly selective for H3R with negligible σ1R affinity. nih.gov

Molecular modeling and physicochemical studies have revealed that the protonation state of the piperidine nitrogen at physiological pH is critical. The protonated piperidine nitrogen forms a key salt bridge interaction with the glutamic acid residue at position 172 (Glu172) within the σ1R binding pocket, an interaction responsible for the high binding affinity. nih.gov

| Compound | Base Moiety | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | σ1R vs H3R Affinity | Reference |

| 4 | Piperidine | 1.3 | 4.4 | 67.9 | Balanced | polimi.it |

| 5 | Piperidine | 6.2 | 1.7 | 45.4 | σ1R-preferring | polimi.it |

| 11 | Piperazine | 115 | >10,000 | 1795 | H3R-selective | polimi.it |

| KSK68 | Piperidine | High | High | - | Dual-acting | nih.gov |

| KSK67 | Piperazine | High | Negligible | - | H3R-selective | nih.gov |

Structure-Activity Relationship (SAR) Studies of (Methoxyphenyl)piperidines

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of (methoxyphenyl)piperidine derivatives influences their pharmacological activity. These studies systematically explore the effects of stereochemistry, substituent positions on the phenyl ring, and modifications to the piperidine ring.

Influence of Stereochemistry on Ligand-Receptor Interactions

The three-dimensional arrangement of atoms (stereochemistry) in a molecule is a critical determinant of its interaction with chiral biological targets like receptors. For piperidine-based ligands, the stereochemistry at the point of attachment of the phenyl ring and at other chiral centers significantly impacts binding affinity and functional activity.

A clear example is seen in 2,5-dimethoxyphenylpiperidines, where the (S)-enantiomer shows only a 4-fold drop in agonist potency at the 5-HT2A receptor compared to a more flexible parent compound. In stark contrast, the (R)-enantiomer results in a 100-fold decrease in potency, highlighting the receptor's preference for a specific spatial orientation of the phenylpiperidine core. acs.org Similarly, in a series of potent μ-opioid receptor agonists, the (3R, 4S)-enantiomer was found to be significantly more potent than its (3S, 4R) counterpart. acs.org This stereoselectivity underscores that a precise fit between the ligand and the receptor's binding pocket is necessary for optimal interaction, and even minor changes in the 3D structure can lead to dramatic differences in biological effect. acs.org

| Compound Series | Enantiomer | Biological Effect | Reference |

| 2,5-dimethoxyphenylpiperidines | (S)-enantiomer | High 5-HT2A agonist potency | acs.org |

| (R)-enantiomer | 100-fold lower potency | acs.org | |

| 3,4-disubstituted-4-phenylpiperidines | (3R, 4S)-enantiomer | Potent μ-opioid agonist | acs.org |

| (3S, 4R)-enantiomer | Significantly less potent | acs.org |

Effects of Phenyl Substituent Positions on Biological Affinity

The position of substituents on the phenyl ring of (phenyl)piperidine derivatives plays a pivotal role in determining their binding affinity and selectivity for various receptors. The electronic and steric properties of these substituents, and where they are located (ortho, meta, or para), modulate the interaction with the receptor binding site. acs.orgrsc.org

For the this compound scaffold, the methoxy (B1213986) group is in the meta position. This specific placement is often crucial for the desired pharmacological profile. SAR studies on related scaffolds targeting different receptors have consistently shown that moving a substituent between the ortho, meta, and para positions can drastically alter activity. For example, in the development of serotonin (B10506) 5-HT1A receptor ligands based on (methoxyphenyl)piperazine, the ortho-methoxy substitution was a key feature. nih.gov In a different series of MAGL inhibitors, various substitutions on the central phenyl ring were explored to determine which patterns were most beneficial for inhibitory potency. unisi.it These findings collectively indicate that the electronic and steric influence of the phenyl ring substituents must be precisely tuned according to the topology of the specific target receptor to achieve high affinity.

Role of Substituents on the Piperidine Ring in Pharmacological Profiles

Modifications to the piperidine ring itself, either by substitution on the nitrogen atom or on the carbon atoms of the ring, are a critical strategy for modulating the pharmacological profile of these compounds. The piperidine ring is not merely a spacer but an active pharmacophoric element whose substituents can influence affinity, selectivity, and functional activity (agonist vs. antagonist). researchgate.netnih.govnih.gov

N-substitution is a common and effective modification. In a series of 4-(3-hydroxyphenyl)piperidines, changing the N-substituent from a methyl to a phenylpropyl group resulted in a significant increase in antagonist potency at μ and κ opioid receptors. nih.gov

Substitution on the carbon framework of the piperidine ring also has a profound impact. The introduction of gem-difluoro groups at the 4-position of the piperidine ring was a key step in creating highly selective D4 receptor antagonists. chemrxiv.org In another study on CCR2 antagonists, it was found that moving an N-methylpiperidine substituent from the 4-position to the 3-position of a linked moiety was tolerated but resulted in lower activity. nih.gov These examples demonstrate that the size, position, and nature of substituents on the piperidine ring are crucial variables that medicinal chemists can manipulate to fine-tune the interaction of the ligand with its biological target.

Biotransformation Pathways and Metabolite Identification of Piperidine Derivatives

Understanding the biotransformation of piperidine-containing compounds is fundamental in drug development, as metabolism significantly influences their efficacy, duration of action, and potential for toxicity. The metabolic fate is largely governed by the nature and position of substituents on both the piperidine and any associated aromatic rings.

Metabolic Fate of Substituted Piperidines

The metabolic transformation of substituted piperidines is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. frontiersin.orgdls.com While specific metabolic data for this compound is not extensively detailed in publicly available literature, its metabolic fate can be predicted based on the well-established pathways for structurally related 2-arylpiperidines and other substituted piperidine compounds. The primary metabolic reactions include oxidation, N-dealkylation, and, in some cases, ring-opening reactions. frontiersin.org

Key metabolic pathways for piperidine derivatives include:

Hydroxylation: This is a common metabolic route, occurring on both the aliphatic piperidine ring and the aromatic moiety. For a compound like this compound, hydroxylation can occur at various positions on the piperidine ring, leading to multiple positional isomers. researchgate.net Aromatic hydroxylation on the phenyl ring is also a probable pathway.

O-Demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation, a reaction also catalyzed by CYP enzymes, which would yield a phenolic metabolite. The O-desmethyl analogue of WAY100635, a compound containing a methoxyphenylpiperazine moiety, was found to be a potent antagonist at serotonin 5-HT(1A) receptors. nih.gov

N-Dealkylation: For piperidines with a substituent on the nitrogen atom, N-dealkylation is a predominant metabolic pathway, often catalyzed by CYP3A4. frontiersin.orgdls.com This is a major route for the metabolism of many 4-aminopiperidine (B84694) drugs. dls.com

Oxidation to Lactams: Oxidation at the carbon atom alpha to the piperidine nitrogen can lead to the formation of a lactam, a common fate for alicyclic amines. frontiersin.org

N-Oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide metabolite. Distinguishing this from a hydroxylated metabolite is a common analytical challenge, as they are isomeric. researchgate.net

Ring Contraction/Opening: Following initial oxidation steps, such as the formation of an iminium intermediate, the piperidine ring can undergo contraction to form a pyrrolidine (B122466) derivative or complete ring opening. nih.govnih.gov Studies on piperine (B192125), which contains a piperidine ring, have shown that its metabolism can involve hydroxylation followed by the opening of the piperidine ring to form alcohol and acid derivatives. nih.gov

The specific CYP isoforms involved in these transformations are diverse. Studies on the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) revealed that CYP1A2 and CYP3A4 are mainly responsible for 5-sulfoxidation and N-demethylation, while CYP2D6 catalyzes sulfoxidation on the aromatic ring. nih.gov For many 4-aminopiperidine drugs, CYP3A4 is the major isoform catalyzing N-dealkylation. dls.com

Table 1: Common Metabolic Pathways for Substituted Piperidine Derivatives

| Metabolic Reaction | Description | Key Enzymes | Example Compounds |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the piperidine or aromatic ring. | CYP450 family (e.g., CYP2D6, CYP3A4) | Thioridazine, Pibutidine researchgate.netnih.gov |

| O-Demethylation | Removal of a methyl group from a methoxy substituent on an aromatic ring. | CYP450 family | WAY100635 nih.gov |

| N-Dealkylation | Removal of an alkyl group attached to the piperidine nitrogen. | CYP3A4, CYP2C19 | 4-Aminopiperidines, Thioridazine dls.comnih.gov |

| Oxidation (Lactam Formation) | Oxidation of the carbon adjacent to the nitrogen to form a carbonyl group. | CYP450 family | General alicyclic amines frontiersin.org |

| N-Oxidation | Addition of an oxygen atom to the piperidine nitrogen. | CYP450, Flavin-containing monooxygenase | Pibutidine researchgate.net |

| Ring Opening | Cleavage of the piperidine ring, often following initial oxidation. | CYP450 family | Piperine nih.gov |

Analytical Strategies for Metabolite Characterization and Positional Isomer Differentiation

The identification and structural elucidation of metabolites, particularly the differentiation of positional isomers, require sophisticated analytical techniques. The process typically involves a combination of chromatographic separation and spectroscopic detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for detecting and quantifying metabolites in complex biological matrices. nih.gov LC separates the parent drug from its metabolites, which are then ionized (commonly using electrospray ionization, ESI) and analyzed by a mass spectrometer. Tandem MS (MS/MS) provides structural information by fragmenting the metabolite ions and analyzing the resulting product ion spectra. youtube.com This fragmentation pattern serves as a fingerprint that can help identify the structure of the metabolite.

A significant challenge in metabolite analysis is the differentiation of isomers, which have identical mass-to-charge ratios. LC-MS/MS offers several strategies to address this:

Chromatographic Separation: Isomers can sometimes be separated based on subtle differences in their physicochemical properties using advanced liquid chromatography columns and methods. youtube.com

Fragmentation Analysis: Positional isomers often yield distinct product ion spectra upon fragmentation. For instance, a hydroxylated metabolite can be distinguished from an N-oxide by comparing their respective MS/MS spectra, even though they have the same molecular weight. researchgate.net

Stable Isotope Labeling: This powerful technique involves using a version of the drug synthesized with stable isotopes (e.g., deuterium (B1214612), ¹³C). In one study, the positions of hydroxylation on a piperidine ring were distinguished by using a deuterated analog. researchgate.net The production of a β-hydroxylated metabolite resulted in the loss of three deuterium atoms through a mechanism involving an iminium/enamine intermediate, a change readily detectable by mass spectrometry. researchgate.net

Chemical Tagging: In some cases, metabolites can be derivatized with chemical tags to improve their chromatographic behavior and mass spectrometric response. This approach has been used for the facile differentiation of acidic, isomeric metabolites by attaching high proton affinity, piperidine-based tags that enhance the signal and produce distinct tandem mass spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS/MS is excellent for detection and initial characterization, NMR spectroscopy is the definitive tool for the unambiguous structural elucidation of novel metabolites. nih.govissx.orgunl.edu NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure, including the exact position of metabolic modification and the stereochemistry. issx.org Techniques such as 1D ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to establish through-bond and through-space correlations between atoms, which is crucial for piecing together the complete molecular structure. nih.govresearchgate.net Due to its lower sensitivity compared to MS, NMR typically requires isolated and purified metabolites in microgram to milligram quantities. issx.org

Table 2: Analytical Strategies for Characterization of Piperidine Metabolites

| Analytical Technique | Principle | Application in Metabolite Analysis |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass and fragmentation patterns. | Primary tool for detection, quantification, and initial structural assessment of metabolites in biological samples. nih.govyoutube.com |

| Stable Isotope Labeling | Uses isotopically labeled (e.g., ²H, ¹³C) parent drug to trace metabolic pathways. | Differentiates between positional isomers by tracking mass shifts and isotope loss during fragmentation. researchgate.net |

| Chemical Tagging/Derivatization | Chemically modifies metabolites to enhance analytical properties. | Improves signal intensity and chromatographic separation, aiding in the differentiation of isomers. nih.gov |

| NMR Spectroscopy (1D & 2D) | Measures the magnetic properties of atomic nuclei to determine molecular structure. | Provides definitive structural elucidation, including stereochemistry and precise location of metabolic changes. nih.govissx.org |

Future Directions and Research Perspectives

Development of Novel and Sustainable Enantioselective Synthetic Routes

The creation of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry. nih.govrsc.org Future research will undoubtedly prioritize the development of novel and sustainable methods for synthesizing (S)-2-(3-methoxyphenyl)piperidine and related chiral 2-arylpiperidines. Current synthetic strategies often face challenges in achieving high stereoselectivity and employ environmentally taxing reagents. thieme-connect.comresearchgate.net

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. rsc.orgnih.govfigshare.com Future synthetic routes for chiral piperidines will likely focus on:

Catalytic Asymmetric Hydrogenation: The use of iridium-catalyzed enantioselective hydrogenation of pyridine (B92270) precursors has shown promise for creating enantioenriched piperidines. nih.gov Further development of highly efficient and selective catalysts, such as those based on rhodium with chiral ligands, could provide a direct and atom-economical route to this compound. organic-chemistry.org

Biocatalysis: Employing enzymes to catalyze key synthetic steps offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of these compounds. nih.gov

Renewable Starting Materials: Investigating the use of bio-based feedstocks to replace petroleum-derived starting materials is a key aspect of sustainable synthesis. rsc.org

A notable approach involves the cyclodehydration of aryl-delta-oxoacids with a chiral auxiliary like (R)-phenylglycinol to produce chiral non-racemic bicyclic lactams. nih.govrsc.org These lactams can then be further transformed to yield the desired (S)- or (R)-2-arylpiperidines. nih.govrsc.org Another innovative method is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives, which allows for the synthesis of 3-substituted tetrahydropyridines with high enantioselectivity, subsequently leading to enantioenriched 3-piperidines. organic-chemistry.org

Integration of Advanced Computational Design for Rational Drug Discovery

Rational drug design, which relies on understanding the three-dimensional structure of biological targets, has revolutionized the discovery of new medicines. youtube.comexlibrisgroup.comyoutube.com Advanced computational tools are poised to play an even more critical role in the development of drugs based on the this compound scaffold.

In Silico Screening and Modeling: Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity and biological activity of novel analogs. ijsrset.comresearchgate.netnih.gov This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates.

Molecular Dynamics Simulations: These simulations can provide detailed insights into the dynamic interactions between a ligand and its target protein, helping to understand the molecular basis of binding and selectivity. nih.gov

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of new molecules with improved potency and selectivity.

Recent studies have demonstrated the power of these in silico approaches in evaluating piperidine-based compounds for various therapeutic targets, including cancer and neurodegenerative diseases. ijsrset.comresearchgate.netresearchgate.net For instance, computational analysis has been used to explore the selectivity of pyridine and pyrimidine-based inhibitors for highly homologous enzymes. nih.gov

Exploration of Multitarget Ligands Based on the this compound Scaffold

The traditional "one-target, one-drug" paradigm is being increasingly challenged by the complexity of many diseases. nih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a more effective therapeutic strategy. nih.govnih.gov The this compound scaffold, with its inherent versatility, is an excellent starting point for the design of such multitarget-directed ligands (MTDLs). researchgate.net

The development of MTDLs from the piperidine (B6355638) alkaloid piperine (B192125) for Alzheimer's disease management serves as a compelling example. nih.gov Researchers have successfully synthesized piperine-based compounds that exhibit inhibitory activity against multiple targets implicated in the disease, including cholinesterases and beta-secretase 1 (BACE1). nih.govnih.gov

Future research in this area will focus on:

Rational Design of MTDLs: Integrating structural information from multiple biological targets to design single molecules that can modulate their activity simultaneously.

Systems Biology Approaches: Utilizing computational models of biological networks to identify optimal combinations of targets for a given disease.

Broad-Spectrum Antimicrobials: The arylpiperazine scaffold, a close relative of arylpiperidines, has already shown promise in the development of broad-spectrum antimicrobial agents. nih.gov This suggests that the this compound core could be similarly exploited.

Broadening the Scope of Chiral Piperidine Scaffolds in Chemical Biology and Material Sciences

The utility of chiral piperidine scaffolds extends beyond medicinal chemistry. thieme-connect.comthieme-connect.comdoaj.orgresearchgate.net Their unique structural and electronic properties make them attractive building blocks for applications in chemical biology and material sciences. researchgate.net

Chemical Probes: Fluorescently labeled piperidine derivatives can be used as chemical probes to visualize and study biological processes in living cells. For example, high-affinity probes for the androgen receptor have been developed using an aryloxy cyclohexane-based ligand containing a piperidine-piperazine structure. acs.org

Functional Materials: The incorporation of chiral piperidine units into polymers and other materials can impart specific properties, such as chiroptical activity or catalytic function.

Catalysis: Piperidine derivatives themselves can act as organocatalysts in various chemical transformations.

The continuous exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly unlock new and exciting applications for this versatile scaffold across a wide range of scientific disciplines.

Q & A

Q. What are the recommended enantioselective synthesis methods for (S)-2-(3-methoxyphenyl)piperidine?

The enantioselective synthesis of this compound can be achieved via iridium-catalyzed hydrogenation of substituted pyridinium precursors. This method leverages the electron-withdrawing effect of substituents (e.g., trifluoromethyl groups) to enhance reactivity and selectivity . Alternatively, alkylation of phenylglycinol-derived bicyclic lactams provides a route to chiral piperidines, with stereochemical control achieved through catalytic asymmetric hydrogenation or resolution techniques . Key parameters include catalyst loading (e.g., 0.5–2 mol% Ir complexes), solvent choice (e.g., methanol or dichloromethane), and temperature (20–50°C) .

Q. How should researchers safely handle and store this compound?

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation or moisture absorption .

- Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, EN 166-standard protective goggles, and lab coats. Avoid skin contact by employing double-gloving and validated glove materials (e.g., neoprene) .

- Spills : Contain using inert absorbents (e.g., vermiculite), avoid dry sweeping to prevent dust dispersion, and dispose of waste in sealed hazardous-material containers .

Q. Which analytical techniques are critical for characterizing this compound?

- Chirality Analysis : Polarimetry ([α]²²/D in methanol) confirms enantiomeric excess .

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) validate molecular integrity .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS identifies impurities. Refractive index (n²⁰/D ≈ 1.39) and density (1.16 g/mL) serve as secondary purity indicators .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from dynamic conformational changes or residual solvents. Strategies include:

- 2D NMR (COSY, NOESY) : Maps coupling interactions and spatial proximities to resolve overlapping signals .

- Variable-Temperature NMR : Identifies rotamers or equilibrium states by analyzing spectral changes at –40°C to 60°C .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets) .

Q. What strategies optimize enantioselectivity in catalytic synthesis of this compound?

- Catalyst Screening : Chiral Ir-(P,N) complexes (e.g., (R)-Segphos derivatives) improve enantiomeric excess (ee > 95%) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance transition-state organization, while additives like trifluoroacetic acid (TFA) stabilize intermediates .

- Pressure Modulation : Hydrogenation under 10–50 bar H₂ increases reaction rates without compromising selectivity .

Q. How can researchers address low yields during scale-up of this compound synthesis?

- Reaction Engineering : Use flow chemistry to maintain consistent temperature and mixing, reducing side reactions (e.g., over-reduction) .

- Purification Optimization : Employ flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Byproduct Analysis : Track impurities via LC-MS and adjust stoichiometry (e.g., reducing excess H₂ or catalyst) to minimize waste .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.